molecular formula C7H6ClFN2O B13646147 2-Amino-3-chloro-5-fluorobenzamide

2-Amino-3-chloro-5-fluorobenzamide

Cat. No.: B13646147
M. Wt: 188.59 g/mol
InChI Key: BQJCJHFPDVVWBW-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-fluorobenzamide is an organic compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . This compound is a derivative of benzamide, featuring an amino group at the second position, a chlorine atom at the third position, and a fluorine atom at the fifth position on the benzene ring. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-5-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps :

    Nitration: The starting material, 2-nitro-3-methyl benzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The resulting compound is chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the desired position.

    Fluorination: Finally, the compound is fluorinated using a fluorinating agent such as hydrogen fluoride to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, and the processes are designed to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-fluorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can produce nitro or amino derivatives .

Scientific Research Applications

2-Amino-3-chloro-5-fluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-chloro-5-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate for the synthesis of various bioactive compounds .

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

2-amino-3-chloro-5-fluorobenzamide

InChI

InChI=1S/C7H6ClFN2O/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H2,11,12)

InChI Key

BQJCJHFPDVVWBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)Cl)F

Origin of Product

United States

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